4-メチル-3-(1H-ピラゾール-4-イル)安息香酸

概要

説明

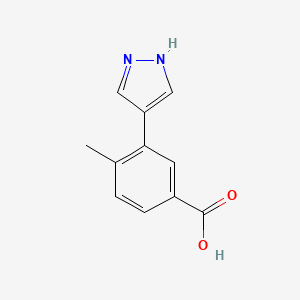

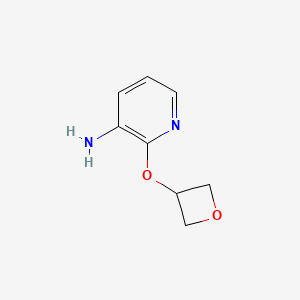

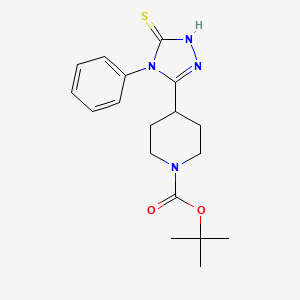

The compound is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. The “4-methyl-3-(1H-pyrazol-4-yl)” part suggests that a methyl group and a pyrazolyl group are attached to the benzene ring of the benzoic acid .

Molecular Structure Analysis

The molecular structure of this compound would likely consist of a benzene ring (from the benzoic acid) with a methyl group and a pyrazolyl group attached. The exact structure would depend on the positions of these groups on the benzene ring .Chemical Reactions Analysis

As a derivative of benzoic acid, this compound would likely undergo reactions typical of carboxylic acids, such as esterification and amide formation. The presence of the pyrazolyl group might also influence its reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the carboxylic acid group, the methyl group, and the pyrazolyl group. For example, it would likely be somewhat polar due to the carboxylic acid group .科学的研究の応用

化学研究

“4-メチル-3-(1H-ピラゾール-4-イル)安息香酸”は、分子式C10H8N2O2の化学化合物です 。そのユニークな特性により、さまざまな化学研究で使用されています。 沸点は471.5±38.0 °C、密度は1.355±0.06 g/cm3です .

新規化合物の合成

この化合物は、新規化合物の合成に使用されます。 たとえば、新規な(Z)-5-((1,3-ジフェニル-1H-ピラゾール-4-イル)メチレン)-3-((1-置換フェニル-1H-1,2,3-トリアゾール-4-イル)メチル)チアゾリジン-2,4-ジオン誘導体の設計および合成に使用されています .

細胞毒性剤

この化合物は、潜在的な細胞毒性剤の開発に使用されてきました。 ある研究では、一連の新規誘導体が設計および合成され、これらの新規合成された新規誘導体は、ヒト乳がん細胞株(MCF-7)に対するin vitro細胞生存率/細胞毒性研究についてスクリーニングされました .

抗菌作用

“4-メチル-3-(1H-ピラゾール-4-イル)安息香酸”の抗菌作用に関する直接的な研究はありませんが、関連する化合物の抗菌活性は研究されています 。この化合物は、潜在的な抗菌作用を持つ可能性もあります。

金属有機構造体(MOFs)

“4-メチル-3-(1H-ピラゾール-4-イル)安息香酸”は、金属有機構造体(MOFs)の構築におけるリンカーとして使用されます 。MOFsは、金属イオンまたはクラスターが有機配位子に配位して1次元、2次元、または3次元の構造を形成する化合物のクラスです。

ドラッグデリバリー

この化合物は、ドラッグデリバリー研究にも使用されています。 金属有機構造体(MOFs)リンカーに関する研究をサポートする信頼性の高い2次元ハイブリッドMOFsリンカーです .

Safety and Hazards

将来の方向性

作用機序

Mode of Action

It’s suggested that the compound may disrupt the bacterial cell membrane . More detailed studies are required to understand the interaction of this compound with its targets and the resulting changes.

Biochemical Pathways

It’s possible that the compound affects pathways related to bacterial cell membrane integrity, given its suggested mode of action

Result of Action

It’s suggested that the compound may inhibit the growth of certain bacterial strains . More research is needed to describe these effects in detail.

生化学分析

Biochemical Properties

4-methyl-3-(1H-pyrazol-4-yl)benzoic acid plays a significant role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, influencing their activity and function. For instance, this compound can act as an inhibitor of certain hydroxylases, enzymes that catalyze the hydroxylation of organic substrates. The interaction between 4-methyl-3-(1H-pyrazol-4-yl)benzoic acid and hydroxylases involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-inhibitor complex and prevent substrate access to the active site .

Additionally, 4-methyl-3-(1H-pyrazol-4-yl)benzoic acid has been found to modulate the activity of transcription factors, proteins that regulate gene expression by binding to specific DNA sequences. This modulation occurs through direct binding to the transcription factors or by altering the signaling pathways that control their activity .

Cellular Effects

The effects of 4-methyl-3-(1H-pyrazol-4-yl)benzoic acid on various cell types and cellular processes are diverse. In cancer cells, this compound has been observed to inhibit cell proliferation by inducing cell cycle arrest and promoting apoptosis. The mechanism behind these effects involves the downregulation of cyclin-dependent kinases and the upregulation of pro-apoptotic proteins .

In immune cells, 4-methyl-3-(1H-pyrazol-4-yl)benzoic acid exhibits immunomodulatory effects by inhibiting the production of inflammatory cytokines. This inhibition is achieved through the suppression of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, which plays a crucial role in the regulation of immune responses .

Molecular Mechanism

The molecular mechanism of action of 4-methyl-3-(1H-pyrazol-4-yl)benzoic acid involves several key interactions with biomolecules. One of the primary mechanisms is the inhibition of enzyme activity through competitive binding to the active site. For example, this compound can inhibit the activity of tyrosine kinases, enzymes that phosphorylate tyrosine residues on proteins, by mimicking the substrate and occupying the active site .

Furthermore, 4-methyl-3-(1H-pyrazol-4-yl)benzoic acid can influence gene expression by binding to transcription factors and altering their ability to regulate target genes. This binding can either enhance or repress the transcription of specific genes, depending on the context and the transcription factor involved .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-methyl-3-(1H-pyrazol-4-yl)benzoic acid have been observed to change over time. The stability of this compound is relatively high, with minimal degradation observed under standard storage conditions. Prolonged exposure to light and heat can lead to the formation of degradation products that may alter its biological activity .

Long-term studies have shown that continuous exposure to 4-methyl-3-(1H-pyrazol-4-yl)benzoic acid can result in adaptive cellular responses, such as the upregulation of detoxifying enzymes and the development of resistance to its inhibitory effects .

Dosage Effects in Animal Models

The effects of 4-methyl-3-(1H-pyrazol-4-yl)benzoic acid in animal models vary with different dosages. At low doses, this compound has been shown to exert beneficial effects, such as anti-inflammatory and anti-cancer activities, without significant toxicity . At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of the compound and its metabolites in the liver and kidneys .

Threshold effects have also been reported, where a minimum effective dose is required to achieve the desired biological activity. Below this threshold, the compound may not exert any significant effects .

Metabolic Pathways

4-methyl-3-(1H-pyrazol-4-yl)benzoic acid is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which catalyze its oxidation to form hydroxylated metabolites . These metabolites can undergo further conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion .

The interaction of 4-methyl-3-(1H-pyrazol-4-yl)benzoic acid with cytochrome P450 enzymes can also affect the metabolism of other drugs, leading to potential drug-drug interactions .

Transport and Distribution

The transport and distribution of 4-methyl-3-(1H-pyrazol-4-yl)benzoic acid within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by solute carrier transporters, which facilitate its uptake into cells . Once inside the cell, it can bind to intracellular proteins, such as albumin, which helps to maintain its solubility and prevent precipitation .

The distribution of 4-methyl-3-(1H-pyrazol-4-yl)benzoic acid within tissues is influenced by its affinity for specific binding sites and its ability to cross biological barriers, such as the blood-brain barrier .

Subcellular Localization

The subcellular localization of 4-methyl-3-(1H-pyrazol-4-yl)benzoic acid is critical for its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization is determined by specific targeting signals and post-translational modifications that direct it to these compartments .

In the nucleus, 4-methyl-3-(1H-pyrazol-4-yl)benzoic acid can interact with transcription factors and other nuclear proteins to regulate gene expression . In the mitochondria, it can influence mitochondrial function and energy metabolism by modulating the activity of mitochondrial enzymes .

特性

IUPAC Name |

4-methyl-3-(1H-pyrazol-4-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-7-2-3-8(11(14)15)4-10(7)9-5-12-13-6-9/h2-6H,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFBATMNIWVLWHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)C2=CNN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(Trifluoromethyl)phenyl]oxetan-3-amine hydrochloride](/img/structure/B1396234.png)

![4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid hydrochloride](/img/structure/B1396244.png)

![N-methyl-N-[4-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine](/img/structure/B1396245.png)

![2-[(5-{1-[(4-ethoxyphenyl)amino]ethyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1396248.png)

![(4-{(E)-[2-Chloro-5-(trifluoromethyl)-phenyl]diazenyl}phenyl)dimethylamine](/img/structure/B1396253.png)